molecular formula C17H15N3O4 B2988858 N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1351640-96-4

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2988858
CAS No.: 1351640-96-4
M. Wt: 325.324
InChI Key: IQMBIPKMLIXDLR-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound characterized by its unique structural features. This compound consists of a naphthalene ring system, an isoxazole ring, and an oxalamide functional group. Due to its intricate molecular structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps. One common approach is the reaction of 2-hydroxy-2-(naphthalen-1-yl)ethylamine with isoxazole-3-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions: N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.

  • Substitution: Substitution reactions can introduce different substituents on the naphthalene or isoxazole rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, such as cancer and inflammatory disorders.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N1-benzoyl-N2-(naphthalen-1-yl)oxalamide

  • N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide

Uniqueness: N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to exhibit properties and activities that are not found in similar compounds, making it a valuable candidate for various scientific and industrial applications.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-14(13-7-3-5-11-4-1-2-6-12(11)13)10-18-16(22)17(23)19-15-8-9-24-20-15/h1-9,14,21H,10H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMBIPKMLIXDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C(=O)NC3=NOC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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